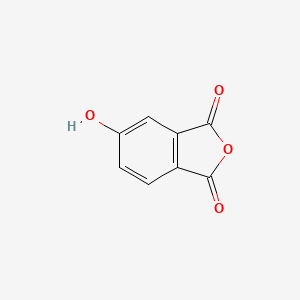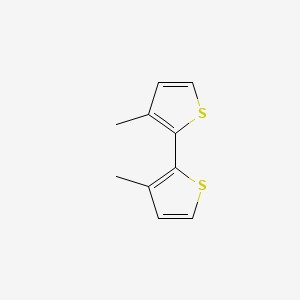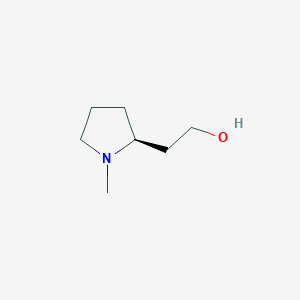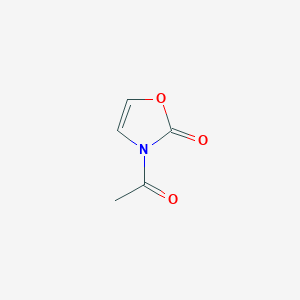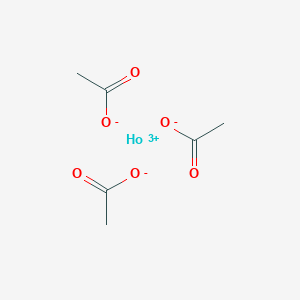
Acetato de holmio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium(3+) acetate is an organic compound and a salt of trivalent rare earth metal holmium and organic acetic acid . It is used as a laboratory reagent, in optical glasses, structural ceramics, catalysts, electrical components, and photo-optical material .
Synthesis Analysis
Holmium(3+) acetate can be obtained by dissolving holmium carbonate in acetic acid . Another method involves dissolving holmium oxide in acetic acid at a pH of 4, which forms the tetrahydrate of holmium acetate . A study focuses on the preparation of nanostructured holmium oxide via the decomposition of holmium acetate precursor utilizing the non-isothermal strategy .
Molecular Structure Analysis
Infrared ion spectroscopy (IRIS) was used to characterize several Ho-acetylacetonate complexes derived from non-radioactive microspheres . The coordination geometry of four distinct ionic complexes were fully assigned by comparison of their measured IR spectra with spectra calculated at the density functional theory (DFT) level .
Physical and Chemical Properties Analysis
Holmium(3+) acetate is soluble in water . It decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydrous form . Further adding heat will form Ho(OH)(CH3COO)2, HoO(CH3COO) then Ho2O2CO3, forming holmium oxide at 590 °C .
Aplicaciones Científicas De Investigación
Fabricación de cerámicas
El acetato de holmio(III) se utiliza en la producción de cerámicas avanzadas. Su incorporación en materiales cerámicos puede mejorar sus propiedades físicas, como una mayor durabilidad y una mejor resistencia térmica. Esto hace que las cerámicas dopadas con holmio sean adecuadas para aplicaciones de alto rendimiento en la industria aeroespacial y electrónica .
Industria del vidrio
En la industria del vidrio, el acetato de holmio(III) se utiliza para impartir color y controlar las propiedades ópticas. Se puede agregar a las composiciones de vidrio para crear vidrios especiales con características específicas de absorción de luz, que son esenciales en la fabricación de filtros y lentes ópticos .
Fabricación de fósforos
Los fósforos dopados con holmio son componentes críticos en las tecnologías de visualización y los sistemas de iluminación. El acetato de holmio(III) actúa como dopante para modificar los espectros de emisión de los fósforos, mejorando así el color y el brillo de los LED y otros dispositivos de visualización .
Lámparas de haluros metálicos
El compuesto también es significativo en la producción de lámparas de haluros metálicos. Estas lámparas, que son conocidas por su alta eficacia luminosa y reproducción del color, a menudo contienen holmio para mejorar su rendimiento y prolongar su vida útil .
Láseres de granate
Como dopante en los láseres de granate, el acetato de holmio(III) juega un papel fundamental. Altera las propiedades del medio láser, permitiendo un control preciso de la longitud de onda y la intensidad del láser. Esta aplicación es particularmente valiosa en sistemas láser médicos e industriales .
Control de reactores nucleares
El acetato de holmio(III) se utiliza en los reactores nucleares como absorbedor de neutrones. Su capacidad para capturar neutrones ayuda a regular la reacción en cadena dentro del núcleo del reactor, asegurando un funcionamiento seguro y estable de las centrales nucleares .
Espectrofotometría
En el campo de la espectrofotometría, los compuestos de holmio se utilizan para calibrar los ajustes de longitud de onda de los espectrofotómetros UV. Esto asegura mediciones precisas y fiables en diversas aplicaciones de investigación e industriales .
Aplicaciones magnéticas
Debido a su alto momento magnético, el holmio se utiliza en la creación de campos magnéticos fuertes cuando se aplica como un concentrador de flujo magnético. Esto tiene implicaciones en la investigación científica donde se requieren entornos magnéticos controlados .
Mecanismo De Acción
Target of Action
Holmium(3+) acetate, the acetate salt of holmium, primarily targets the lanthanide series of the periodic table . It is used in the manufacture of ceramics, glass, phosphors, metal halide lamps, and as a dopant in garnet lasers . It is also used in nuclear reactors to keep the chain reaction in check .
Mode of Action
The mode of action of Holmium(3+) acetate involves its interaction with its targets, leading to various changes. For instance, in the context of nuclear reactors, Holmium(3+) acetate helps control the chain reaction . The coordination geometry of Holmium(3+) acetate complexes is crucial in its interactions . The coordination of each acetylacetonate ligand is dependent on the presence of other ligands, revealing an asymmetric chelation motif in some of the complexes .
Biochemical Pathways
Holmium(3+) acetate affects various biochemical pathways. As an acetate salt, it plays a role in the metabolism of acetic acid . Acetate, whether derived from the diet or from fermentation in the colon, has been implicated in a range of health benefits . Acetate is also generated in and released from various tissues including the intestine and liver, and is generated within all cells by deacetylation reactions .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of Holmium(3+) acetate’s action are diverse. For example, in the context of radionuclide therapies for the treatment of malignancies, microspheres containing radioactive Holmium(3+) acetate are employed . The beta-minus particles emitted by the radioactive holmium can be used to kill tumor cells .
Action Environment
The action, efficacy, and stability of Holmium(3+) acetate can be influenced by various environmental factors. For instance, its physical properties can change with temperature . Holmium(3+) acetate hemihepthydate decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydride . Further adding heat will form Ho(OH)(CH3COO)2, HoO(CH3COO) then Ho2O2CO3, forming holmium oxide at 590 °C .
Safety and Hazards
Holmium(3+) acetate can cause slight to mild irritation of the skin, eyes, and respiratory tract . It is advisable to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Holmium(3+) acetate can be achieved through a simple reaction between Holmium(III) oxide and acetic acid.", "Starting Materials": [ "Holmium(III) oxide", "Acetic acid", "Deionized water" ], "Reaction": [ "Dissolve Holmium(III) oxide in deionized water to form a clear solution.", "Add acetic acid to the solution and stir until the Holmium(III) oxide is completely dissolved.", "Heat the solution to 60-70°C and maintain this temperature for 2-3 hours.", "Allow the solution to cool to room temperature and filter off any precipitates.", "Evaporate the filtrate to dryness to obtain Holmium(3+) acetate as a white solid." ] } | |
Número CAS |
25519-09-9 |
Fórmula molecular |
C2H4HoO2 |
Peso molecular |
224.98 g/mol |
Nombre IUPAC |
acetic acid;holmium |
InChI |
InChI=1S/C2H4O2.Ho/c1-2(3)4;/h1H3,(H,3,4); |
Clave InChI |
QMLCWJXHEAJHMT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] |
SMILES canónico |
CC(=O)O.[Ho] |
| 25519-09-9 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



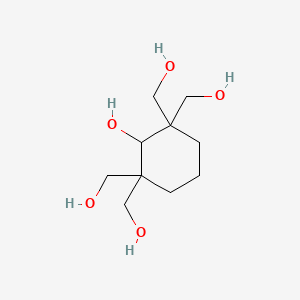

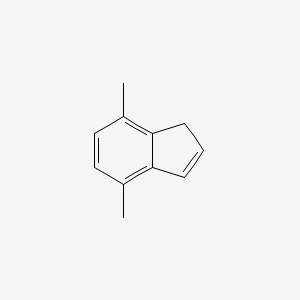

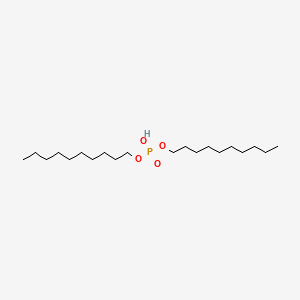
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)



